Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-isopropylthiazole-4-carboxylic acid methyl ester under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-4 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for various biological activities, and a propanoyl amino group that may enhance its interaction with biological targets. The presence of the 3,4-dimethoxyphenyl group could contribute to its lipophilicity and ability to penetrate biological membranes.
Biological Activities
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/ml . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.
2. Antifungal and Insecticidal Properties
Novel derivatives of thiazole have been synthesized and evaluated for their fungicidal and insecticidal activities. For example, some compounds demonstrated effective antifungal properties at concentrations around 375 g ai/ha . This suggests that this compound may also possess similar activities.
3. Neuroprotective Effects
Thiazole compounds have been explored for neuroprotective effects in various models. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress . This indicates a potential therapeutic role for this compound in neurodegenerative diseases.
The mechanisms through which thiazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways in pathogens or cancer cells. For instance:
- Inhibition of Enzymatic Activity : Some thiazoles inhibit enzymes critical for bacterial survival or cell division.
- Modulation of Signaling Pathways : Thiazoles can interfere with signaling pathways involved in apoptosis or inflammation.
Case Studies and Research Findings
A study published in PLOS ONE highlighted the synthesis of various thiazole derivatives and their activity against M. tuberculosis . The most potent compound had an MIC significantly lower than traditional treatments, suggesting that similar modifications could enhance the efficacy of this compound.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-11(2)17-16(18(23)26-5)21-19(27-17)20-15(22)9-7-12-6-8-13(24-3)14(10-12)25-4/h6,8,10-11H,7,9H2,1-5H3,(H,20,21,22) |
InChI Key |
FQWOOSULRMMHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
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